2-(2,4-Dinitrobenzyl)-1H-benzo[d]imidazole
Overview
Description
2-(2,4-Dinitrobenzyl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with a 2,4-dinitrobenzyl group. Benzimidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . The presence of the dinitrobenzyl group enhances the compound’s reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dinitrobenzyl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with 2,4-dinitrobenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. The use of heterogeneous catalysts, such as engineered magnesium oxide supported on dendritic fibrous nano silica, has been reported to provide high yields and selectivity under mild conditions .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dinitrobenzyl)-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Oxidation: The benzimidazole core can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Electrophiles such as alkyl halides, in the presence of a base like potassium carbonate.
Oxidation: Hydrogen peroxide, acetic acid.
Major Products Formed
Reduction: 2-(2,4-Diaminobenzyl)-1H-benzo[d]imidazole.
Substitution: Various N-alkylated benzimidazole derivatives.
Oxidation: Benzimidazole N-oxides.
Scientific Research Applications
2-(2,4-Dinitrobenzyl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Dinitrobenzyl)-1H-benzo[d]imidazole involves its interaction with various molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. The benzimidazole core can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dinitrophenyl)-1H-benzo[d]imidazole
- 2-(2,4-Dinitrobenzyl)-1H-imidazole
- 2-(2,4-Dinitrobenzyl)-1H-benzimidazole N-oxide
Uniqueness
2-(2,4-Dinitrobenzyl)-1H-benzo[d]imidazole is unique due to the presence of both the benzimidazole core and the 2,4-dinitrobenzyl group. This combination enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[(2,4-dinitrophenyl)methyl]-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O4/c19-17(20)10-6-5-9(13(8-10)18(21)22)7-14-15-11-3-1-2-4-12(11)16-14/h1-6,8H,7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMIAXOIFANJPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483936 | |
Record name | 2-[(2,4-Dinitrophenyl)methyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60059-85-0 | |
Record name | 2-[(2,4-Dinitrophenyl)methyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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